3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone
Description
3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone is a substituted benzophenone derivative characterized by a chloro-fluoro aromatic system and an azetidinomethyl group. This compound’s structural uniqueness arises from the combination of halogen substituents (chloro at position 3, fluoro at position 5) and the azetidine ring, a four-membered nitrogen-containing heterocycle. Such features are critical in pharmaceutical and agrochemical research, where halogenated aromatic systems enhance metabolic stability and bioavailability, while azetidine rings contribute to conformational rigidity and receptor binding selectivity .
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-8-14(9-16(19)10-15)17(21)13-4-1-3-12(7-13)11-20-5-2-6-20/h1,3-4,7-10H,2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJWCJLFPWSNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643272 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-01-5 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone typically involves the reaction of 3-chloro-5-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on halogenation patterns, substituent types, and functional groups. Below is a detailed comparison with key analogs identified across authoritative sources:
Halogenated Benzophenones
Key Differences :
- The azetidinomethyl group in the target compound introduces steric hindrance and basicity (due to the amine), unlike the acetyl group in analogs. This likely improves solubility in polar solvents and pharmacokinetic profiles .
- Dichloro-fluoro analogs (e.g., 2',4'-Dichloro-5'-fluoroacetophenone) exhibit stronger electron-withdrawing effects, favoring reactions like nucleophilic aromatic substitution, whereas the mono-chloro-fluoro system in the target compound balances reactivity and stability .
Azetidine-Containing Derivatives
Key Differences :
- The benzophenone backbone in the target compound provides a ketone functional group, enabling conjugation with amines or alcohols, unlike benzonitrile or benzotrifluoride derivatives .
- Azetidinomethyl’s ring strain may enhance reactivity in ring-opening reactions, a property absent in trifluoromethyl or cyano-substituted analogs .
Functional Group Variants
Key Differences :
- The ketone group in 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone allows for nucleophilic additions (e.g., Grignard reactions), unlike carboxylic acid or boronic acid derivatives .
- Azetidinomethyl’s nitrogen can act as a hydrogen-bond acceptor, improving binding affinity in drug-receptor interactions compared to non-heterocyclic analogs .
Biological Activity
3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, including an azetidine ring and halogenated benzophenone moiety. This article aims to explore its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 303.76 g/mol. The compound's structure is characterized by the following features:
- Azetidine Ring : A four-membered nitrogen-containing ring that may influence biological interactions.
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms can enhance lipophilicity and biological activity.
The mechanism of action for this compound is not fully elucidated; however, it likely involves:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and leading to altered biological responses.
- Cellular Pathway Modulation : It may influence signaling pathways associated with inflammation and cancer progression, potentially through the inhibition of key regulatory proteins .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Azetidinomethyl-3-chloro-5-fluorobenzophenone | Similar benzophenone structure but differs in azetidine placement | Different positioning affects reactivity |
| 3-Bromo-4-fluorobenzophenone | Contains bromine instead of chlorine | Different halogen may alter biological activity |
| 5-Bromo-2-(2-hydroxyethylamino)-2′-fluorobenzophenone | Features a hydroxyl group and bromine | Hydroxyl group introduces additional reactivity potential |
The unique combination of an azetidine ring, chlorinated benzophenone structure, and fluorine atom distinguishes this compound from others, potentially influencing its biological activity and reactivity patterns.
Case Studies and Research Findings
Although direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- In Vitro Studies : Preliminary studies involving structurally related compounds indicate that they can significantly inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms .
- Pharmacological Screening : Compounds similar to this compound have been screened for anti-inflammatory effects using various assays such as MTT assays for cytotoxicity and ELISA for cytokine measurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
